molecular formula C10H13ClN2O B13646424 4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloriide

4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloriide

Cat. No.: B13646424
M. Wt: 212.67 g/mol
InChI Key: WQLLQEIKDNXXON-UHFFFAOYSA-N
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Description

4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloride is a chemical compound that belongs to the class of organic compounds known as benzonitriles. This compound is characterized by the presence of a benzonitrile group attached to an amino-methoxyethyl side chain. It is often used in various scientific research applications due to its unique chemical properties.

Chemical Reactions Analysis

Types of Reactions

4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrile group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield benzoic acid derivatives, while reduction can produce primary amines .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloride include:

Uniqueness

What sets 4-[(1R)-1-Amino-2-methoxyethyl]benzonitrile hydrochloride apart from these similar compounds is its specific amino-methoxyethyl side chain, which imparts unique chemical and biological properties. This structural difference can influence its reactivity, binding affinity, and overall efficacy in various applications .

Properties

IUPAC Name

4-(1-amino-2-methoxyethyl)benzonitrile;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O.ClH/c1-13-7-10(12)9-4-2-8(6-11)3-5-9;/h2-5,10H,7,12H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQLLQEIKDNXXON-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(C1=CC=C(C=C1)C#N)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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